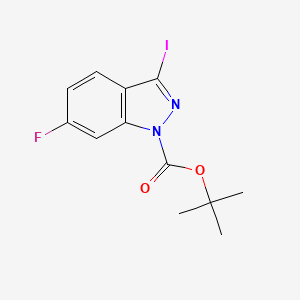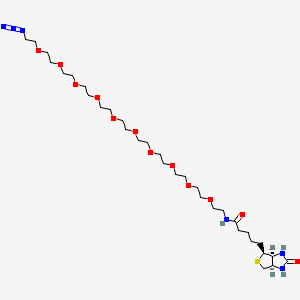
Biotin-PEG10-CH2CH2N3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG10-CH2CH2N3: is a compound that combines biotin, polyethylene glycol (PEG) with a chain length of 10 units, and an azide group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The biotin moiety allows for strong binding to avidin or streptavidin, making it useful in various biochemical assays and purification processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-CH2CH2N3 typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG chain that has an amine group at one end, forming Biotin-PEG10.
Azide Introduction: Finally, the PEGylated biotin is reacted with a compound containing an azide group, such as 2-azidoethanol, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS or similar reagents.
PEGylation in Bulk: The activated biotin is then reacted with PEG chains in large reactors.
Azide Introduction in Bulk:
化学反应分析
Types of Reactions: Biotin-PEG10-CH2CH2N3 primarily undergoes click chemistry reactions, specifically:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs without a catalyst, where the azide group reacts with a strained alkyne group such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes for the reaction.
Major Products:
CuAAC: Forms a triazole linkage between the azide and alkyne groups.
SPAAC: Also forms a triazole linkage but without the need for a catalyst.
科学研究应用
Biotin-PEG10-CH2CH2N3 has a wide range of applications in scientific research:
作用机制
The mechanism of action of Biotin-PEG10-CH2CH2N3 involves:
相似化合物的比较
Biotin-PEG2-CH2CH2N3: A shorter PEG chain version used for similar applications but with different solubility and spacing properties.
Biotin-PEG4-CH2CH2N3: Another variant with a PEG chain length of 4 units, offering intermediate properties between PEG2 and PEG10.
Uniqueness: Biotin-PEG10-CH2CH2N3 is unique due to its longer PEG chain, which provides greater flexibility and spacing between the biotin and azide groups. This can be advantageous in applications requiring longer linker lengths to reduce steric hindrance and improve binding efficiency .
属性
分子式 |
C32H60N6O12S |
|---|---|
分子量 |
752.9 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H60N6O12S/c33-38-35-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34-30(39)4-2-1-3-29-31-28(27-51-29)36-32(40)37-31/h28-29,31H,1-27H2,(H,34,39)(H2,36,37,40)/t28-,29-,31-/m0/s1 |
InChI 键 |
XCGOEHACOKGOEW-QMOZSOIISA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



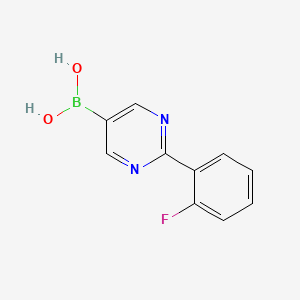
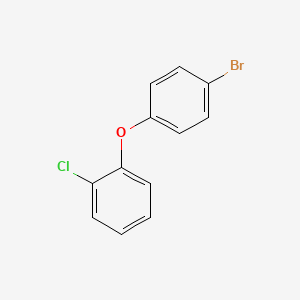
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)

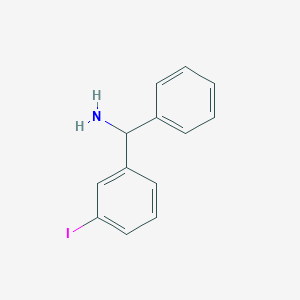

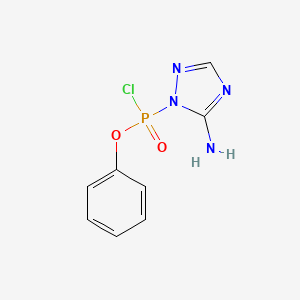


![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
